1-(2,4-Dichloro-5-fluorophenyl)ethane-1-sulfonamide
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Overview
Description
1-(2,4-Dichloro-5-fluorophenyl)ethane-1-sulfonamide is an organic compound characterized by the presence of dichloro, fluorophenyl, and sulfonamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dichloro-5-fluorophenyl)ethane-1-sulfonamide typically involves multiple steps. One common method includes the reaction of 2,4-dichloro-5-fluoroaniline with ethanesulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Dichloro-5-fluorophenyl)ethane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: Halogen atoms (chlorine and fluorine) can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce various derivatives depending on the nucleophile .
Scientific Research Applications
1-(2,4-Dichloro-5-fluorophenyl)ethane-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,4-Dichloro-5-fluorophenyl)ethane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes or receptors, leading to inhibition or modulation of their activity. The presence of halogen atoms (chlorine and fluorine) can enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1-(2,4-Dichloro-5-fluorophenyl)ethan-1-amine: Similar structure but lacks the sulfonamide group.
2,4-Dichloro-5-fluorobenzene: Lacks the ethane and sulfonamide groups.
1-(2,4-Dichloro-5-fluorophenyl)ethan-1-one: Contains a ketone group instead of a sulfonamide.
Uniqueness
1-(2,4-Dichloro-5-fluorophenyl)ethane-1-sulfonamide is unique due to the presence of the sulfonamide group, which imparts distinct chemical and biological properties. This functional group enhances the compound’s solubility, stability, and ability to interact with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H8Cl2FNO2S |
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Molecular Weight |
272.12 g/mol |
IUPAC Name |
1-(2,4-dichloro-5-fluorophenyl)ethanesulfonamide |
InChI |
InChI=1S/C8H8Cl2FNO2S/c1-4(15(12,13)14)5-2-8(11)7(10)3-6(5)9/h2-4H,1H3,(H2,12,13,14) |
InChI Key |
JLGPXAGQTREDIT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=C(C=C1Cl)Cl)F)S(=O)(=O)N |
Origin of Product |
United States |
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